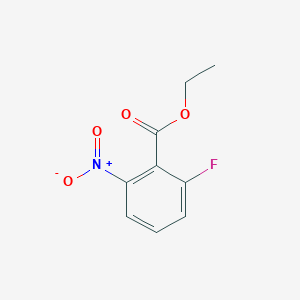

Ethyl 2-fluoro-6-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTBBISJVNTXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-fluoro-6-nitrobenzoate: A Key Building Block in Modern Medicinal Chemistry

This guide provides an in-depth technical overview of Ethyl 2-fluoro-6-nitrobenzoate, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will move beyond a simple data sheet to explore the causality behind its synthesis, its inherent reactivity, and its significant role as a precursor in the synthesis of targeted therapeutics.

Introduction and Strategic Importance

This compound (CAS No. 1154426-16-0) is an aromatic ester whose value lies in the strategic placement of its functional groups.[1][2] The presence of an ester, a nitro group, and a fluorine atom on a benzene ring creates a molecule primed for specific, high-yield chemical transformations. The true significance of this compound is realized in its relationship to the oncology drug Idelalisib (Zydelig®), a highly selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[3][4] The core scaffold of this compound is a foundational piece in the multi-step synthesis of Idelalisib, making a thorough understanding of its properties essential for chemists working on PI3K inhibitors and related heterocyclic scaffolds.[5][6]

Physicochemical and Spectroscopic Properties

Quantitative experimental data for this specific isomer is not extensively reported in peer-reviewed literature. However, its fundamental properties and expected spectral characteristics can be reliably determined.

Physical and Chemical Identity

The core physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1154426-16-0 | [1][2] |

| Molecular Formula | C₉H₈FNO₄ | [1] |

| Molecular Weight | 213.17 g/mol | [2] |

| Physical Form | Solid | [7] |

| Purity (Typical) | ≥97% | [1] |

| Storage | Room temperature, sealed in dry conditions | [1] |

Note: Specific melting point, boiling point, and solubility data are not consistently available in published literature. It is expected to have low solubility in water and good solubility in common organic solvents like ethyl acetate, dichloromethane, and acetone.

Expected Spectroscopic Signature

While a definitive, published spectrum is elusive, a skilled chemist can anticipate the key features based on the molecule's structure. These predictions are vital for reaction monitoring and characterization.

-

¹H NMR: The spectrum should feature three distinct regions. The aromatic region (approx. 7.5-8.2 ppm) will show complex multiplets for the three protons on the benzene ring. A quartet around 4.4 ppm would correspond to the -OCH₂- protons of the ethyl group, split by the adjacent methyl group. A triplet near 1.4 ppm would represent the -CH₃ protons of the ethyl group.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. A signal for the ester carbonyl (C=O) is expected around 164 ppm. Aromatic carbons will appear between 115-150 ppm, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹J C-F). The -OCH₂- and -CH₃ carbons of the ethyl group would appear upfield, typically around 62 ppm and 14 ppm, respectively.[8]

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the primary functional groups. Strong, sharp peaks are expected for the C=O stretch of the ester (approx. 1720-1740 cm⁻¹). Distinctive asymmetric and symmetric stretching bands for the nitro group (NO₂) will be prominent around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-F bond stretching will appear in the 1100-1250 cm⁻¹ region.

Synthesis Protocol: Fischer-Speier Esterification

The most direct and industrially scalable method for preparing this compound is the Fischer-Speier esterification of its parent carboxylic acid.[9] This acid-catalyzed equilibrium reaction is driven to completion by using an excess of the alcohol (ethanol) and/or by removing the water byproduct.[10][11]

Causality in Experimental Design

The choice of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is critical. The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation is necessary for the weakly nucleophilic ethanol to attack efficiently. The reaction is performed under reflux to provide the necessary activation energy and to facilitate the removal of water, pushing the equilibrium towards the product, in accordance with Le Châtelier's principle.[9][12]

Step-by-Step Laboratory Protocol

This protocol is a representative, field-proven method for the esterification of nitrobenzoic acids.[10][11]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoro-6-nitrobenzoic acid (1.0 eq.), anhydrous ethanol (10-20 eq., serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq.).

-

Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up and Isolation:

-

Cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid (caution: CO₂ evolution), and finally with a saturated brine solution.

-

Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis Workflow Diagram

Caption: Fischer Esterification workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between the nitro and fluoro substituents.

Nucleophilic Aromatic Substitution (SNAr)

The compound's primary mode of reactivity is Nucleophilic Aromatic Substitution (SNAr). The fluorine atom is an excellent leaving group in this context, and its departure is highly activated by the strong electron-withdrawing nitro group located at the ortho position. This group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, dramatically lowering the activation energy for the reaction.[13] This makes the C-F bond susceptible to attack by a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Logical Relationship of SNAr Reactivity

Caption: Causality of SNAr reactivity in this compound.

Application in Drug Discovery: The Synthesis of Idelalisib

While this compound can be used in various synthetic routes, its most notable application is as a precursor to its parent acid, which is the starting point for Idelalisib. The synthetic route to Idelalisib highlights the utility of the 2-fluoro-6-nitrobenzoyl scaffold.[3][5]

A common synthetic pathway begins with the amidation of 2-fluoro-6-nitrobenzoic acid with aniline.[6][14] This step forms 2-fluoro-6-nitro-N-phenylbenzamide.[15] This intermediate then undergoes a series of transformations including reduction of the nitro group, coupling with a chiral amino acid derivative, cyclization to form the quinazolinone core, and final coupling with a purine moiety to yield the active pharmaceutical ingredient (API).[3][5] Although the ester is not directly used in the most cited routes, its synthesis is a key step in providing the foundational carboxylic acid via hydrolysis.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care, following standard safety protocols.

-

Hazard Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[16]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[16]

-

Conclusion

This compound is more than a simple aromatic ester; it is a strategically designed building block whose chemical properties are tailored for advanced applications in medicinal chemistry. Its straightforward synthesis via Fischer esterification and its predictable, highly activated reactivity towards nucleophilic aromatic substitution make it a valuable intermediate. Its direct lineage to the PI3Kδ inhibitor Idelalisib firmly establishes its importance, providing a compelling rationale for its study and use in the development of next-generation targeted therapies.

References

- 1. This compound [myskinrecipes.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2016108206A2 - Processes for preparation of idelalisib and intermediates thereof - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. rsc.org [rsc.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. 2-fluoro-6-nitro-N-phenylbenzamide | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. synquestlabs.com [synquestlabs.com]

A Comprehensive Spectroscopic Guide to Ethyl 2-fluoro-6-nitrobenzoate for Researchers and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of Ethyl 2-fluoro-6-nitrobenzoate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific isomer, this document leverages predictive methodologies and comparative analysis with closely related compounds to offer a robust and scientifically grounded spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

This compound (CAS 1154426-16-0) is a substituted aromatic compound with potential applications as a building block in the synthesis of novel pharmaceutical agents. The presence of a fluorine atom and a nitro group on the benzene ring can significantly influence the molecule's electronic properties, reactivity, and biological activity. Accurate structural elucidation through spectroscopic techniques is a cornerstone of modern drug discovery, ensuring the identity, purity, and stability of synthesized compounds. This guide will delve into the predicted and expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to show distinct signals for the aromatic protons and the ethyl ester group.

Methodology for Spectral Prediction:

The predicted ¹H NMR chemical shifts and coupling constants were generated using advanced computational algorithms that model the magnetic environment of each proton. These predictions are further refined by comparing them with experimental data of similar compounds, such as ethyl 2-nitrobenzoate and other fluoronitrobenzoate isomers.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.85 - 7.95 | dd | J(H3-H4) = ~8.0, J(H3-F) = ~5.0 |

| H-4 | 7.60 - 7.70 | t | J(H4-H3) = ~8.0, J(H4-H5) = ~8.0 |

| H-5 | 7.90 - 8.00 | ddd | J(H5-H4) = ~8.0, J(H5-F) = ~9.0, J(H5-H3) = ~1.0 |

| -OCH₂CH₃ | 4.40 - 4.50 | q | J = 7.1 |

| -OCH₂CH₃ | 1.35 - 1.45 | t | J = 7.1 |

Interpretation and Rationale:

The aromatic region is expected to be complex due to the influence of both the electron-withdrawing nitro group and the electronegative fluorine atom. The ortho- and para-protons to the nitro group are typically shifted downfield. The fluorine atom will introduce additional splitting (coupling) to the adjacent protons. The ethyl group should present as a clean quartet and triplet, characteristic of an ethyl ester.

Experimental Protocol for ¹H NMR Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will reflect the electronic effects of the substituents on the benzene ring and the carbons of the ethyl ester.

Methodology for Spectral Prediction:

Similar to ¹H NMR, ¹³C NMR chemical shifts are predicted using computational models that calculate the shielding of each carbon nucleus. These predictions are benchmarked against databases of experimental spectra for structurally related molecules to improve accuracy.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 163 - 165 |

| C-1 | 130 - 132 |

| C-2 (C-F) | 158 - 162 (d, ¹J(C-F) = ~250-260 Hz) |

| C-3 | 125 - 127 (d, ³J(C-F) = ~3-5 Hz) |

| C-4 | 133 - 135 |

| C-5 | 120 - 122 |

| C-6 (C-NO₂) | 148 - 150 |

| -OCH₂CH₃ | 62 - 64 |

| -OCH₂CH₃ | 13 - 15 |

Interpretation and Rationale:

The carbon directly attached to the fluorine atom (C-2) is expected to show a large one-bond coupling constant (¹J(C-F)). The electron-withdrawing effects of the nitro and fluoro groups will cause a significant downfield shift for the carbons they are attached to (C-6 and C-2, respectively). The carbonyl carbon of the ester will also be in the typical downfield region.

Experimental Protocol for ¹³C NMR Acquisition:

For a ¹³C NMR spectrum, a more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is typically used. The spectrum is acquired on a 100 MHz or higher field NMR spectrometer, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the ester carbonyl, and the C-F bond.

Methodology for Spectral Prediction:

IR spectra can be predicted computationally by calculating the vibrational frequencies of the molecule's bonds. These theoretical frequencies are often scaled to better match experimental values. The predicted spectrum is also informed by the known characteristic absorption ranges of functional groups.

Predicted IR Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=O stretch (ester) | 1720 - 1740 |

| N=O stretch (asymmetric) | 1520 - 1560 |

| N=O stretch (symmetric) | 1340 - 1370 |

| C-F stretch | 1200 - 1300 |

| C-O stretch (ester) | 1100 - 1300 |

Interpretation and Rationale:

The most prominent peaks are expected to be the strong C=O stretch of the ester and the strong asymmetric and symmetric stretches of the nitro group. The presence of the C-F bond will also give a characteristic absorption band.

Experimental Protocol for IR Spectroscopy:

An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid or liquid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragments.

Methodology for Fragmentation Prediction:

The prediction of mass spectral fragmentation patterns is based on the known fragmentation rules for aromatic esters and nitro compounds. The stability of the resulting carbocations and radical cations determines the most likely fragmentation pathways.

Predicted Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): m/z 213

-

[M - OCH₂CH₃]⁺: m/z 168 (loss of the ethoxy group)

-

[M - NO₂]⁺: m/z 167 (loss of the nitro group)

-

[M - COOCH₂CH₃]⁺: m/z 140 (loss of the ethyl ester group)

Interpretation and Rationale:

The molecular ion peak at m/z 213 should be observable. Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical and the entire ester group. The loss of the nitro group is also a characteristic fragmentation for nitroaromatic compounds.

Experimental Protocol for Mass Spectrometry:

A sample would be introduced into a mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). For electron ionization (EI), the sample is bombarded with electrons, causing ionization and fragmentation.

Visualizing the Spectroscopic Workflow

To provide a clear overview of the process of spectroscopic analysis, the following workflow diagram is presented.

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion and Future Perspectives

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented data, derived from robust computational methods and corroborated by experimental data from analogous structures, offers a reliable foundation for the identification and structural verification of this compound. As this molecule and its derivatives are explored in drug discovery programs, the acquisition of direct experimental data will be crucial for validating these predictions. The protocols and interpretive frameworks outlined herein provide a clear path for researchers to perform and understand these essential analytical techniques.

A Comprehensive Technical Guide to Ethyl 2-fluoro-6-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoro-6-nitrobenzoate, identified by the CAS number 1154426-16-0 , is a substituted aromatic compound of significant interest in the field of organic synthesis and medicinal chemistry. Its structure, featuring an ethyl ester, a fluorine atom, and a nitro group ortho to each other on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The presence and strategic placement of these functional groups offer a unique combination of reactivity and physicochemical properties that are highly valuable in the design and development of novel pharmaceutical agents and other bioactive compounds.

This technical guide provides an in-depth overview of this compound, including its physicochemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety information. The content is curated to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1154426-16-0 | [Myskinrecipes] |

| Molecular Formula | C₉H₈FNO₄ | [Myskinrecipes] |

| Molecular Weight | 213.16 g/mol | [Myskinrecipes] |

| Appearance | Solid | [Sigma-Aldrich] |

| Storage | Room temperature, dry | [Myskinrecipes] |

Synthesis of this compound

The primary route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-6-nitrobenzoic acid, with ethanol in the presence of an acid catalyst. This is a well-established and reliable method for the preparation of esters.

Synthesis of the Precursor: 2-fluoro-6-nitrobenzoic acid

The starting material, 2-fluoro-6-nitrobenzoic acid, can be synthesized via the nitration of 2-fluorobenzoic acid. A general procedure involves the careful addition of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to 2-fluorobenzoic acid at a controlled temperature.

Experimental Protocol: Synthesis of 2-fluoro-6-nitrobenzoic acid (General Procedure)

-

Materials:

-

2-fluorobenzoic acid

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice

-

Water

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2-fluorobenzoic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains low.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate container, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-fluorobenzoic acid, maintaining the reaction temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly over crushed ice.

-

The precipitated solid, 2-fluoro-6-nitrobenzoic acid, is collected by filtration, washed with cold water, and dried.

-

Alternatively, the product can be extracted from the aqueous mixture using an appropriate organic solvent. The organic layer is then washed, dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the product.

-

Fischer Esterification to Yield this compound

Once the 2-fluoro-6-nitrobenzoic acid is obtained, it can be esterified to the desired ethyl ester.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-fluoro-6-nitrobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or another suitable acid catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

-

Procedure:

-

To a round-bottom flask, add 2-fluoro-6-nitrobenzoic acid and an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dilute the residue with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

-

Spectroscopic Data

While a publicly available, comprehensive set of spectra for this compound is not readily found, the expected spectral characteristics can be inferred from data on closely related compounds. Researchers should confirm the identity of their synthesized product using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and three aromatic protons in the region of 7.5-8.5 ppm, with splitting patterns dictated by fluorine and proton-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 164 ppm), the two carbons of the ethyl group, and the six aromatic carbons, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹J C-F).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 213.16).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands for the C=O stretching of the ester (around 1720-1740 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-F stretching vibrations.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in drug discovery due to the unique properties conferred by its fluorine and nitro substituents.

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. Fluorine can improve several key properties:

-

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the binding affinity and potency of the drug.

The Versatility of the Nitro Group

The nitro group in this compound is a versatile functional group that can be readily transformed into other functionalities. The most common transformation is its reduction to an amino group (-NH₂). This amino group can then be used as a handle for a variety of chemical modifications, such as:

-

Amide bond formation: The amine can be acylated to form amides, which are common structural motifs in many drugs.

-

Formation of heterocyclic rings: The amine can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent in pharmaceutically active compounds.

Caption: Reactivity and derivatization of this compound.

By leveraging the properties of both the fluorine atom and the versatile nitro group, medicinal chemists can use this compound as a starting point to synthesize a diverse range of novel compounds with potentially improved therapeutic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: According to available safety data, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery and development. Its synthesis via Fischer esterification is a straightforward process, and its unique combination of an ester, a fluorine atom, and a nitro group provides a versatile platform for the creation of novel and complex molecules. The insights provided in this technical guide are intended to equip researchers and scientists with the necessary knowledge to confidently and effectively utilize this valuable chemical intermediate in their pursuit of new therapeutic agents.

An In-depth Technical Guide to the Physical Properties of Ethyl 2-fluoro-6-nitrobenzoate

This guide provides a comprehensive overview of the physical properties of Ethyl 2-fluoro-6-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes known data with established scientific principles to offer a thorough understanding of this compound's characteristics. In the absence of extensive direct experimental data for this specific isomer, this guide also outlines the standard methodologies for property determination and leverages data from analogous compounds to provide a robust predictive framework.

Introduction: The Significance of this compound

This compound is an aromatic compound featuring three key functional groups: an ethyl ester, a nitro group, and a fluorine atom. This unique substitution pattern on the benzene ring makes it a valuable building block in organic synthesis. The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the molecule's reactivity and physical properties, making a detailed understanding of these characteristics crucial for its application in complex synthetic pathways.

Molecular and Chemical Identity

A precise understanding of the molecular identity of a compound is the foundation for all further physicochemical analysis.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1154426-16-0 | [1] |

| Molecular Formula | C₉H₈FNO₄ | [2] |

| Molecular Weight | 213.16 g/mol | [2] |

| Canonical SMILES | CCOC(=O)C1=C(C=CC=C1F)--INVALID-LINK--[O-] | N/A |

Predicted and Comparative Physical Properties

Aromatic nitro compounds generally exhibit higher melting and boiling points than their non-nitrated counterparts due to their high polarity, which leads to strong intermolecular dipole-dipole interactions.[2][3] The presence of a fluorine atom is expected to further increase the boiling point due to the increased molecular weight.

Comparative Data of Related Compounds:

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| Ethyl 2-nitrobenzoate | 610-34-4 | 26-30 | 172-174 (at reduced pressure) |

| Ethyl 4-nitrobenzoate | 99-77-4 | 55-59 | N/A |

| Ethyl 2-methylbenzoate | 87-24-1 | N/A | 227 |

The data from Ethyl 2-nitrobenzoate suggests that this compound is likely a low-melting solid or a high-boiling liquid at room temperature.[4][5][6]

Solubility Profile

The solubility of a compound is a critical parameter in drug development and synthetic chemistry, influencing reaction kinetics, purification, and bioavailability.

Theoretical Solubility

Based on the principle of "like dissolves like," the polar nitro and ester groups of this compound suggest solubility in polar organic solvents.[4] Aromatic nitro compounds are typically insoluble or only slightly soluble in water but readily dissolve in common organic solvents.[2][3]

Expected Solubility:

-

High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF)

-

Moderate Solubility: Ethanol, Methanol

-

Low to Insoluble: Water, Hexanes, Toluene

Experimental Determination of Solubility

A standardized protocol for determining the solubility of a compound like this compound involves the following steps:

-

Solvent Selection: A range of solvents with varying polarities is chosen.

-

Equilibrium Saturation: An excess of the compound is added to a known volume of the solvent in a sealed vial.

-

Agitation and Equilibration: The mixture is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates the workflow for the experimental determination of solubility.

References

A Comprehensive Technical Guide to the Stability and Storage of Ethyl 2-fluoro-6-nitrobenzoate

This guide provides an in-depth analysis of the stability and optimal storage conditions for Ethyl 2-fluoro-6-nitrobenzoate, a key intermediate in pharmaceutical synthesis and chemical research. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven methodologies to ensure the long-term integrity of this compound.

Executive Summary: The Criticality of Stability

This compound is a substituted aromatic compound whose utility is intrinsically linked to its purity and stability. Degradation not only reduces the yield of subsequent reactions but can also introduce impurities that may be difficult to separate and could have unintended biological activity. Understanding the factors that influence its stability is therefore paramount for reproducible and reliable scientific outcomes. This guide outlines the recommended storage conditions, potential degradation pathways, and a comprehensive protocol for conducting stability assessments.

Recommended Storage and Handling Protocols

Based on safety data sheets (SDS) and the known reactivity of similar nitroaromatic esters, the following conditions are recommended for the storage of this compound to maintain its integrity.

Core Storage Conditions

For routine short-term and long-term storage, the compound should be maintained in a cool, dry, and well-ventilated area .[1] The container must be tightly sealed to prevent the ingress of moisture and atmospheric contaminants.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) | Lower temperatures slow down potential degradation reactions. For long-term storage, refrigeration is preferable. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | While not always mandatory for short-term storage, an inert atmosphere minimizes the risk of oxidative degradation, especially for high-purity reference standards. |

| Light | Amber glass vial or opaque container | Protects the compound from light, which can induce photochemical reactions in nitroaromatic compounds. |

| Container | Tightly sealed, chemically resistant glass | Prevents contamination and reaction with container materials. A tight seal is crucial to exclude moisture and oxygen. |

Incompatible Materials

To prevent chemical reactions that could lead to degradation, this compound should be stored separately from:

-

Strong Oxidizing Agents: These can react with the nitro group or other parts of the molecule.

-

Strong Bases: Bases can catalyze the hydrolysis of the ester functional group.[2][3][4]

-

Strong Acids: While generally more stable to acid than base-catalyzed hydrolysis, prolonged exposure to strong acids should be avoided.

Understanding Potential Degradation Pathways

The chemical structure of this compound, featuring an ester, a nitro group, and a fluorine atom on an aromatic ring, suggests several potential degradation pathways under suboptimal conditions.

Hydrolysis

The ester linkage is susceptible to hydrolysis, which would yield 2-fluoro-6-nitrobenzoic acid and ethanol. This reaction is significantly accelerated by the presence of bases and can also occur under acidic conditions or with prolonged exposure to water. The electron-withdrawing nature of the nitro and fluoro groups can influence the rate of hydrolysis.

Photodegradation

Nitroaromatic compounds are known to be sensitive to light, particularly UV radiation.[1][5][6] Photodegradation can lead to a variety of products through complex reaction pathways, potentially involving the reduction of the nitro group or cleavage of the aromatic ring. This underscores the importance of storing the compound in light-resistant containers.

Thermal Decomposition

At elevated temperatures, nitroaromatic compounds can undergo thermal decomposition.[7][8] While generally stable at recommended storage temperatures, prolonged exposure to high heat can lead to degradation, potentially through decarboxylation or reactions involving the nitro group.

The logical relationship between storage conditions and degradation pathways is illustrated in the diagram below.

Caption: Relationship between storage conditions and degradation pathways.

Experimental Protocol: A Self-Validating Stability Assessment

To provide empirical data on the stability of this compound, a forced degradation study is recommended.[9][10][11][12] This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish a stability-indicating analytical method.

Objective

To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating HPLC method.

Materials and Methods

-

Test Substance: this compound (high purity)

-

Reagents: HPLC-grade water, acetonitrile, methanol, hydrochloric acid, sodium hydroxide, hydrogen peroxide.

-

Equipment: HPLC with UV detector, photostability chamber, oven, pH meter, analytical balance.

Experimental Workflow

The workflow for the forced degradation study is depicted below.

Caption: Workflow for the forced degradation study.

Step-by-Step Protocol

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for 4 hours.

-

Neutral Hydrolysis: Mix the stock solution with HPLC-grade water and heat at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours, then dissolve in the solvent.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

-

Sample Analysis:

-

After the specified stress period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated HPLC method with a UV detector. A C18 column is a common starting point for such compounds. The mobile phase could be a gradient of acetonitrile and water.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples with that of an unstressed control sample.

-

Calculate the percentage degradation of the parent compound.

-

Identify and quantify any degradation products. Peak purity analysis of the parent peak is essential to ensure the method is stability-indicating.

-

Conclusion: Ensuring Compound Integrity

The stability of this compound is crucial for its successful application in research and development. By adhering to the recommended storage conditions of a cool, dry, dark, and well-sealed environment, the risk of degradation through hydrolysis, photolysis, and thermal decomposition can be significantly minimized. The provided experimental protocol for a forced degradation study offers a robust framework for empirically validating the stability of this compound and for developing analytical methods that can ensure its quality over time.

References

- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The influence of the nitro-group upon side-chain reactivity. Part III. The influence of steric and mesomeric interaction factors on the rates of alkaline hydrolysis of ethyl nitrobenzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Solved The results of the alkaline hydrolysis of ethyl | Chegg.com [chegg.com]

- 4. Solved How could you isolate para-nitro benzoic acid 2 after | Chegg.com [chegg.com]

- 5. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scielo.br [scielo.br]

- 8. DSpace [repository.kaust.edu.sa]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. researchgate.net [researchgate.net]

- 11. acdlabs.com [acdlabs.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of Ethyl 2-fluoro-6-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Versatile Building Block

Ethyl 2-fluoro-6-nitrobenzoate (CAS No. 1154426-16-0) is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its unique trifunctionalized benzene ring, featuring an ethyl ester, a fluorine atom, and a nitro group, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the reactivity of the aromatic ring, making it a valuable intermediate for the introduction of various functionalities. This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of this compound, designed to empower researchers with the knowledge to utilize this compound safely and effectively in their laboratory workflows.

Physicochemical Properties: A Snapshot

A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling and application. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1154426-16-0 | |

| Molecular Formula | C₉H₈FNO₄ | |

| Molecular Weight | 213.16 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | Room temperature, in a dry, sealed container |

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential hazards.

GHS Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

Risk Assessment Workflow

A thorough risk assessment is a critical prerequisite for any experiment involving this compound. The following workflow provides a structured approach to identifying and mitigating potential hazards.

Caption: A logical workflow for assessing and mitigating risks associated with this compound.

Safe Handling and Storage: Best Practices in the Laboratory

Adherence to strict handling and storage protocols is essential to ensure the safety of laboratory personnel and the integrity of the research.

Engineering Controls

-

Ventilation: All work with this compound, particularly the handling of the solid, should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.

-

Containment: Use of a ventilated balance enclosure is recommended when weighing out the solid material.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing.

-

Skin Protection: Wear a flame-retardant lab coat and ensure it is kept buttoned.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation before use.

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or apply cosmetics in the laboratory.

-

Contaminated clothing should be removed immediately and laundered before reuse.

Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid creating dust.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid raising dust.

Toxicological and Ecotoxicological Information: Understanding the Impact

Disposal Considerations: Responsible Waste Management

All waste containing this compound must be handled as hazardous waste.

-

Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

-

Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.

Experimental Protocols: A Framework for Safe Use

While specific experimental protocols will vary depending on the research application, the following general guidelines should be followed when working with this compound.

General Workflow for a Nucleophilic Aromatic Substitution (SNAr) Reaction

The presence of both a nitro group and a fluorine atom on the aromatic ring suggests that this compound is likely to undergo nucleophilic aromatic substitution reactions. The following is a generalized workflow for such a reaction.

Caption: A step-by-step workflow for a typical SNAr reaction involving this compound.

Disclaimer: This guide is intended for informational purposes only and does not constitute a comprehensive safety manual. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and regulations. It is the responsibility of the user to conduct a thorough risk assessment before using this compound.

The Reactivity Profile of Ortho-Fluoronitrobenzoates: A Technical Guide for Researchers

Introduction: The Unique Utility of Ortho-Fluoronitrobenzoates in Modern Synthesis

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and agrochemical research, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the vast array of building blocks available, ortho-fluoronitrobenzoates have emerged as exceptionally versatile and highly reactive intermediates. Their utility stems from a unique confluence of electronic effects imparted by three key functional groups: the ester, the nitro group, and the fluorine atom, all positioned for synergistic activation.

This technical guide provides an in-depth exploration of the reactivity profile of ortho-fluoronitrobenzoates. We will delve into their synthesis, the mechanistic underpinnings of their reactivity—dominated by Nucleophilic Aromatic Substitution (SNAr)—and provide practical, field-proven insights for their application in complex molecule synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the powerful synthetic potential of this class of compounds.

Core Principles of Reactivity: An Electronically Primed System

The high reactivity of ortho-fluoronitrobenzoates in SNAr reactions is a direct consequence of their electronic architecture. The potent electron-withdrawing nature of the nitro group, and to a lesser extent the benzoate ester, renders the aromatic ring highly electron-deficient or "activated". This activation makes the ring susceptible to attack by nucleophiles.

The fluorine atom, positioned ortho to the nitro group, serves as an excellent leaving group in this specific context. While fluoride is typically considered a poor leaving group in SN2 reactions, its role in SNAr is different. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect, thereby lowering the activation energy of this crucial first step.

The ortho relationship between the activating nitro group and the fluorine leaving group is critical. It allows for maximal resonance stabilization of the negative charge in the Meisenheimer intermediate, with the charge being delocalized onto the oxygen atoms of the nitro group. This stabilization is more pronounced with an ortho-nitro group compared to a para-nitro group due to the shorter distance and stronger inductive effect.

Figure 1: The Addition-Elimination Mechanism of SNAr.

Synthesis of Ortho-Fluoronitrobenzoates

The preparation of ortho-fluoronitrobenzoates typically involves a two-step sequence: nitration of a fluorobenzoic acid derivative followed by esterification, or vice-versa. The choice of route often depends on the availability of starting materials and the desired scale.

A common method involves the nitration of a fluorobenzoic acid, followed by Fischer esterification. For example, the synthesis of methyl 2-fluoro-5-nitrobenzoate can be achieved by the nitration of 2-fluorobenzoic acid, followed by esterification with methanol in the presence of an acid catalyst like sulfuric acid.

Alternatively, nitration of a fluoro-benzoate ester can be performed. Careful control of reaction conditions is crucial to avoid side reactions and ensure high regioselectivity.

The Reactivity Profile in Detail: A Guide to Nucleophilic Aromatic Substitution (SNAr)

The workhorse reaction for ortho-fluoronitrobenzoates is the SNAr reaction. A wide variety of nucleophiles can be employed to displace the fluoride, leading to a diverse array of substituted products.

Quantitative Data Summary for SNAr Reactions

The following tables summarize typical yields for SNAr reactions of ortho-fluoronitrobenzoates with common classes of nucleophiles.

Table 1: Reactions with Amine Nucleophiles

| Nucleophile | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | 4-Ethoxy-2-fluoro-1-nitrobenzene | K₂CO₃ | DMF | 80 | 12 | 95 | [1] |

| Morpholine | 4-Ethoxy-2-fluoro-1-nitrobenzene | Et₃N | DMSO | 90 | 10 | 92 | [1] |

| Aniline | 4-Ethoxy-2-fluoro-1-nitrobenzene | NaH | THF | 60 | 24 | 85 | [1] |

Table 2: Reactions with Thiol and Alkoxide Nucleophiles

| Nucleophile | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Methoxy-phenol | 4-Ethoxy-2-fluoro-1-nitrobenzene | K₂CO₃ | Acetonitrile | Reflux | 16 | 88 | [1] |

| Thiophenol | 5-Chloro-4-nitro-2,1,3-benzothiadiazole | NaH | DMF | RT | - | High | [2] |

Potential Side Reactions and How to Mitigate Them

While SNAr of the fluorine atom is the predominant pathway, other reactions can occur under certain conditions.

-

Displacement of the Nitro Group: Although less common, strong, soft nucleophiles can sometimes displace the nitro group. This is more likely to occur if the ring is highly activated by other electron-withdrawing groups. Careful selection of the nucleophile and reaction conditions can minimize this side reaction.[3][4]

-

Ester Hydrolysis (Saponification): Under strongly basic conditions, particularly with aqueous hydroxide nucleophiles, the benzoate ester can be hydrolyzed to the corresponding carboxylic acid.[5][6][7] If the ester functionality is desired in the final product, using non-aqueous conditions and bases like K₂CO₃ or Et₃N is recommended. If hydrolysis is unavoidable, the resulting carboxylic acid can often be re-esterified if necessary.

Applications in Drug Discovery and Agrochemicals: Case Studies

The synthetic utility of ortho-fluoronitrobenzoates is highlighted by their use as key intermediates in the synthesis of complex, biologically active molecules.

Case Study: Synthesis of Bosutinib

Bosutinib is a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia. A key step in its synthesis involves the SNAr reaction between 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile and an alkylating agent derived from an ortho-fluoronitrobenzoate precursor. This reaction efficiently constructs a crucial ether linkage in the final drug molecule.[8][9][10]

ortho-Fluoronitrobenzoates also find application in the synthesis of various agrochemicals, where the introduction of a substituted aromatic ring is often a key step in building the final active ingredient.[11][12][13]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. Optimization for specific substrates and nucleophiles may be required.

Figure 2: General Experimental Workflow for SNAr Reactions.

Protocol 1: SNAr with an Amine Nucleophile (e.g., Piperidine)

Materials:

-

ortho-Fluoronitrobenzoate (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the ortho-fluoronitrobenzoate (1.0 eq) and dissolve it in anhydrous DMF.

-

Add potassium carbonate (2.0 eq), followed by piperidine (1.2 eq).

-

Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[1][14]

Protocol 2: SNAr with a Phenol Nucleophile

Materials:

-

ortho-Fluoronitrobenzoate (1.0 eq)

-

Phenol (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile

-

Ethyl acetate

-

1 M Sodium Hydroxide solution

Procedure:

-

In a round-bottom flask, suspend the phenol (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.

-

Add the ortho-fluoronitrobenzoate (1.0 eq) to the suspension.

-

Heat the mixture to reflux and monitor by TLC.

-

Once the reaction is complete, cool to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate and dissolve the residue in ethyl acetate.

-

Wash the organic layer with 1 M NaOH solution to remove unreacted phenol, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the product by recrystallization or column chromatography.[1]

Safety and Handling of Nitroaromatic Compounds

Nitroaromatic compounds are often toxic, and some are mutagenic or carcinogenic. They can be absorbed through the skin. It is imperative to handle these compounds with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[3][4][15][16]

Nitroaromatic compounds can also be energetic and may decompose exothermically, especially at elevated temperatures or in the presence of strong bases or oxidizing agents. Always conduct reactions on a small scale initially and monitor the reaction temperature carefully.

Conclusion

Ortho-fluoronitrobenzoates are powerful and versatile intermediates in modern organic synthesis. Their reactivity is dominated by the SNAr mechanism, driven by the strong electron-withdrawing capacity of the ortho-nitro group, which activates the ring and stabilizes the key Meisenheimer intermediate. The fluorine atom's high electronegativity facilitates the rate-determining nucleophilic attack, making it an ideal leaving group in this context. By understanding the principles of their reactivity, potential side reactions, and appropriate handling procedures, researchers can effectively utilize these building blocks to construct complex and valuable molecules for a wide range of applications, from life-saving pharmaceuticals to advanced agrochemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Influence of the nucleophile structure on the selectivity of the nitro group and fluorine displacement in SNAr reactions - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. Bosutinib synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

The Decisive Role of Fluorine in Nucleophilic Aromatic Substitution: A Technical Guide for Drug Development

Executive Summary

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern medicinal chemistry, enabling the construction of complex aryl ethers, amines, and sulfides that form the backbone of countless therapeutic agents. Within this reaction class, the use of fluorine as a leaving group represents a uniquely powerful and often counterintuitive strategy. While the carbon-fluorine bond is the strongest single bond to carbon, aryl fluorides are paradoxically the most reactive halides in SNAr reactions. This guide provides an in-depth exploration of the principles governing this phenomenon, offering field-proven insights and practical protocols for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of fluorine's activating role, quantify its reactivity, detail experimental best practices, and illustrate its strategic application in the synthesis of marketed pharmaceuticals.

The SNAr Mechanism: A Tale of Two Steps

Unlike aliphatic SN2 reactions, a direct backside attack on an sp²-hybridized carbon of an aromatic ring is sterically impossible.[1] Instead, the classical SNAr reaction proceeds via a two-step addition-elimination mechanism .[2] This pathway requires two key features on the aromatic ring:

-

A good leaving group (typically a halogen).

-

At least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[3]

The reaction begins with the rate-determining attack of a nucleophile on the carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[5]

Caption: The Addition-Elimination Mechanism of SNAr.

The stability of the Meisenheimer complex is paramount. The EWG at the ortho or para position is crucial because it delocalizes the negative charge of the intermediate through resonance, lowering the activation energy of the first step.[3] If the EWG is in the meta position, it cannot participate in resonance stabilization, and the reaction rate is dramatically slower.[6]

The Fluorine Anomaly: Why the Strongest Bond Makes the Best Leaving Group

In SN1 and SN2 reactions, leaving group ability correlates inversely with bond strength, leading to the familiar reactivity trend of R-I > R-Br > R-Cl > R-F.[7] In stark contrast, the SNAr reactivity order for halogens is inverted: F > Cl > Br > I .[1] This "fluorine anomaly" is a direct consequence of the two-step mechanism.

The rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[2] Fluorine's unparalleled electronegativity exerts a powerful inductive electron-withdrawing effect, making the carbon atom it is attached to highly electrophilic and thus exceptionally susceptible to nucleophilic attack.[5] This potent activation dramatically lowers the energy barrier for the first step, accelerating the overall reaction rate far more than the slightly more difficult C-F bond cleavage in the second step slows it down.[2]

Caption: Fluorine's inductive effect lowers the activation energy of the rate-determining step.

2.1. Quantitative Reactivity Data

The magnitude of the fluorine effect is not trivial. For the reaction of piperidine with 2,4-dinitrophenyl halides in methanol, the fluoride leaving group accelerates the reaction by several orders of magnitude compared to other halogens.

| Leaving Group (X in 2,4-Dinitrophenyl-X) | Relative Rate |

| F | 3300 |

| Cl | 4.5 |

| Br | 2.7 |

| I | 1 |

| Table 1: Relative reaction rates for a typical SNAr reaction, demonstrating the superior reactivity of fluoride as a leaving group. Data compiled from reference[8]. |

Practical Considerations for Fluoro-SNAr Reactions

3.1. Solvent Selection

The choice of solvent is critical for successful SNAr reactions. Polar aprotic solvents are overwhelmingly preferred.[8] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are ideal because they effectively solvate the cationic counter-ion of the nucleophile (e.g., K⁺ in KOtBu) but poorly solvate the anion.[9] This leaves the nucleophile "naked" and highly reactive, accelerating the rate-determining attack on the aromatic ring.

Conversely, polar protic solvents like water or ethanol can form strong hydrogen bonds with the anionic nucleophile, creating a solvent cage that significantly dampens its nucleophilicity and slows the reaction.[10]

| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |

| DMSO | 47 | ~1300 | Polar Aprotic |

| DMF | 37 | ~2800 | Polar Aprotic |

| Acetonitrile | 38 | ~5000 | Polar Aprotic |

| Methanol | 33 | 1 | Polar Protic |

| Table 2: The profound effect of solvent choice on nucleophilic substitution rates. While exact values vary by reaction, the trend of massive rate acceleration in polar aprotic solvents is universal. Data compiled from references[4][11]. |

3.2. Fluorine as a Non-Leaving Group Substituent

When fluorine is present on the aromatic ring but is not the leaving group, it still exerts a powerful influence through its inductive effect. A fluorine atom located ortho or meta to the reaction site will activate the ring toward nucleophilic attack by withdrawing electron density and stabilizing the developing negative charge in the Meisenheimer intermediate.[5] A para-fluorine has a slightly deactivating effect.[5] This ability to fine-tune reactivity is a key tool for medicinal chemists in directing substitution patterns on poly-fluorinated scaffolds.

Experimental Protocol: Synthesis of a Fluoroquinolone Core

The synthesis of quinolone antibiotics frequently employs an intramolecular SNAr reaction where fluorine is the leaving group. The following protocol provides a representative workflow for the cyclization step to form the core of drugs like Ciprofloxacin.

Caption: General experimental workflow for intramolecular fluoro-SNAr cyclization.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the appropriate β-enamino ester precursor (1.0 eq) in anhydrous DMF (5-10 mL per gram of substrate).

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the stirred solution. The base facilitates the final deprotonation step after cyclization.

-

Reaction Execution: Heat the reaction mixture to 120-140 °C. The displacement of the ortho-fluorine by the enamine nitrogen proceeds via an intramolecular SNAr mechanism.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes) until the starting material spot is no longer visible (typically 4-6 hours).

-

Workup: Once complete, cool the mixture to room temperature and pour it slowly into a beaker of vigorously stirred ice-water. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, washing thoroughly with water followed by cold ethanol or diethyl ether. The resulting quinolone core can be further purified by recrystallization if necessary.

Beyond the Classical Mechanism: Concerted vs. Stepwise Pathways

While the two-step addition-elimination mechanism is the textbook model, recent experimental and computational evidence suggests that many SNAr reactions, particularly those on heterocycles or with better leaving groups like chloride, may proceed through a concerted mechanism .[9][12] In a concerted pathway, the Meisenheimer complex represents a transition state rather than a stable intermediate.[13]

-

Stepwise (Classical) SNAr: Favored when the intermediate is highly stabilized (e.g., multiple strong EWGs) and the leaving group is poor (like fluoride).[13]

-

Concerted SNAr: Becomes dominant when the intermediate is less stable or the leaving group is better (Cl, Br), causing elimination to occur simultaneously with addition.[12]

It is crucial for the modern chemist to recognize that a spectrum of mechanisms exists, and the specific substrate and leaving group dictate the operative pathway.

Case Study: Fluoro-SNAr in the Synthesis of Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that has been a frontline treatment for bacterial infections for decades. Its industrial synthesis provides a classic example of the strategic use of a fluoro-SNAr reaction as a key bond-forming step.

In the final step of many synthetic routes, the quinolone core, which contains a carboxylic acid and a fluorine atom at the C-7 position, is coupled with piperazine.

Figure 1: The final key step in the synthesis of Ciprofloxacin is a nucleophilic aromatic substitution where piperazine displaces fluorine.

This reaction proceeds readily because the fluorine atom is activated by the para-carbonyl group of the quinolone ring system. The secondary amine of piperazine acts as the nucleophile, attacking the C-7 position and displacing the fluoride ion to forge the final C-N bond, completing the synthesis of the active pharmaceutical ingredient.[14] This step highlights the reliability and efficiency of fluoro-SNAr chemistry in complex molecule synthesis.

Conclusion

Fluorine's role in nucleophilic aromatic substitution is a prime example of how fundamental mechanistic principles can be leveraged to achieve powerful synthetic outcomes. Its potent inductive effect transforms the typically robust C-F bond into a liability, making activated aryl fluorides the most reactive substrates for SNAr reactions. This unique reactivity, combined with predictable control over reaction conditions, has cemented the fluoro-SNAr reaction as an indispensable tool in the arsenal of medicinal chemists. For professionals in drug discovery and development, a deep understanding of this reaction is not merely academic; it is essential for the rational design and efficient synthesis of the next generation of therapeutic agents.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. youtube.com [youtube.com]

- 3. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. researchgate.net [researchgate.net]

- 11. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 12. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. CN101481381B - Method for preparing ciprofloxacin by piperazine reaction - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Idelalisib from 2-fluoro-6-nitrobenzoic acid: A Detailed Guide for Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Idelalisib, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, starting from 2-fluoro-6-nitrobenzoic acid. This application note is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance for each synthetic step.

Introduction

Idelalisib (marketed as Zydelig®) is a critical therapeutic agent for the treatment of certain B-cell malignancies, including chronic lymphocytic leukemia (CLL) and follicular lymphoma.[1] Its mechanism of action involves the targeted inhibition of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the B-cell receptor signaling pathway that is crucial for the proliferation and survival of malignant B-cells. The synthesis of Idelalisib is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield, particularly concerning stereochemistry and impurity profiles. This guide details a common and effective synthetic route commencing with the readily available starting material, 2-fluoro-6-nitrobenzoic acid.

Overall Synthetic Workflow

The synthesis of Idelalisib from 2-fluoro-6-nitrobenzoic acid can be conceptually divided into four main stages:

-

Amide Formation: Activation of the carboxylic acid and subsequent amidation with aniline to form the N-phenylbenzamide intermediate.

-